REACTION_CXSMILES
|
Cl.CS([O:6][C:7]1[CH:8]=[CH:9][C:10]2[C:14]([C:15](=[O:30])[C:16]3[CH:21]=[CH:20][C:19]([O:22][CH2:23][CH2:24][N:25]4[CH2:29][CH2:28][CH2:27][CH2:26]4)=[CH:18][CH:17]=3)=[C:13]([C:31]3[CH:36]=[CH:35][C:34]([O:37]S(C)(=O)=O)=[CH:33][CH:32]=3)[S:12][C:11]=2[CH:42]=1)(=O)=O.[OH-].[Na+]>C(O)C>[OH:6][C:7]1[CH:8]=[CH:9][C:10]2[C:14]([C:15](=[O:30])[C:16]3[CH:17]=[CH:18][C:19]([O:22][CH2:23][CH2:24][N:25]4[CH2:26][CH2:27][CH2:28][CH2:29]4)=[CH:20][CH:21]=3)=[C:13]([C:31]3[CH:32]=[CH:33][C:34]([OH:37])=[CH:35][CH:36]=3)[S:12][C:11]=2[CH:42]=1 |f:0.1,2.3|
|
Name
|
6-methanesulfonyloxy-2-(4-methanesulfonyloxyphenyl)-3-[4-(2-pyrrolidinoethoxy)benzoyl]benzo[b]thiophene, hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)OC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCN2CCCC2)=O)C2=CC=C(C=C2)OS(=O)(=O)C)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The ethanol was then evaporated away under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
The basic solution was extracted three times with 100 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
portions of ethyl acetate, dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil, 3.6 g
|
Type
|
CUSTOM
|
Details
|
It was purified further by chromatography on silica gel by elution with 6% methanol in chloroform
|
Type
|
CUSTOM
|
Details
|
fractions were collected
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCN2CCCC2)=O)C2=CC=C(C=C2)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |